1H-1,2,3-BENZOTRIAZOL-1-YL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE
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Overview
Description
1H-1,2,3-BENZOTRIAZOL-1-YL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE is a complex organic compound that belongs to the benzotriazole family. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and materials science. This compound, in particular, is characterized by the presence of a benzotriazole moiety attached to a dimethoxy-nitrophenyl group, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE typically involves the reaction of 1H-benzotriazole with 4,5-dimethoxy-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
1H-1,2,3-BENZOTRIAZOL-1-YL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzotriazole moiety can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-1,2,3-BENZOTRIAZOL-1-YL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of corrosion inhibitors and UV stabilizers for materials.
Mechanism of Action
The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE involves its interaction with specific molecular targets. The benzotriazole moiety can act as a leaving group, facilitating various chemical reactions. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar compounds to 1H-1,2,3-BENZOTRIAZOL-1-YL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE include:
1H-Benzotriazole-1-methanol: Used as a corrosion inhibitor and reactive oxygen scavenger.
2-(1H-Benzotriazol-1-yl)acetonitrile: An active methylene reagent suitable for Knoevenagel condensations.
HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Used in peptide synthesis.
Properties
IUPAC Name |
benzotriazol-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c1-23-13-7-9(12(19(21)22)8-14(13)24-2)15(20)18-11-6-4-3-5-10(11)16-17-18/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYISPUGFIMCLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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